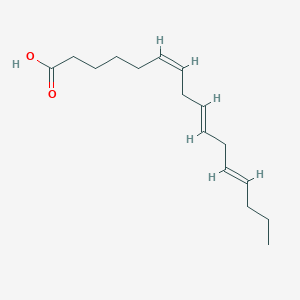
(6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid is a polyunsaturated fatty acid with a unique structure characterized by three conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated triene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification from natural sources, such as certain plant oils. Advanced techniques like high-performance liquid chromatography (HPLC) are used to isolate and purify the compound to a high degree of purity.
Chemical Reactions Analysis
Types of Reactions
(6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroperoxides.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated fatty acids.
Substitution: The hydrogen atoms in the compound can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated fatty acids.
Substitution: Halogenated derivatives.
Scientific Research Applications
(6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of (6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate the activity of various enzymes involved in lipid metabolism and signal transduction pathways. Its conjugated double bonds allow it to participate in electron transfer reactions, influencing cellular redox states.
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: Another polyunsaturated fatty acid with two double bonds.
Alpha-Linolenic Acid: A polyunsaturated fatty acid with three double bonds, but in different positions.
Arachidonic Acid: A polyunsaturated fatty acid with four double bonds.
Uniqueness
(6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid is unique due to its specific arrangement of conjugated double bonds, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other polyunsaturated fatty acids.
Properties
Molecular Formula |
C16H26O2 |
|---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
(6Z,9E,12E)-hexadeca-6,9,12-trienoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-5,7-8,10-11H,2-3,6,9,12-15H2,1H3,(H,17,18)/b5-4+,8-7+,11-10- |
InChI Key |
SBEXLJDCZSJDLW-GVNKBMKVSA-N |
Isomeric SMILES |
CCC/C=C/C/C=C/C/C=C\CCCCC(=O)O |
Canonical SMILES |
CCCC=CCC=CCC=CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


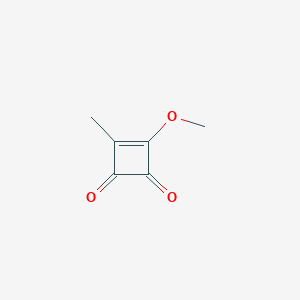
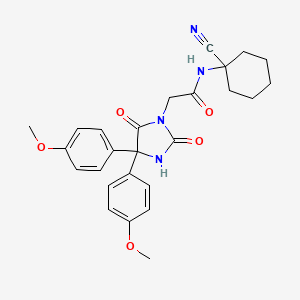
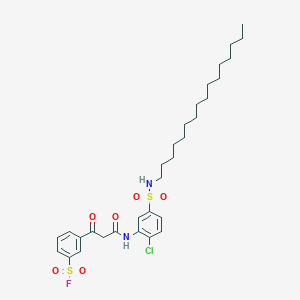
![3-[(Benzylsulfanyl)methyl]-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355619.png)
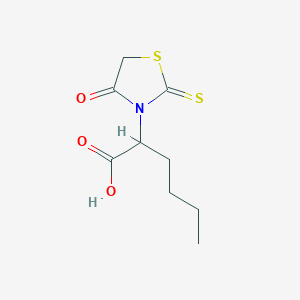
![6-(3-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355625.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethan-1-one](/img/structure/B13355632.png)

![3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355654.png)


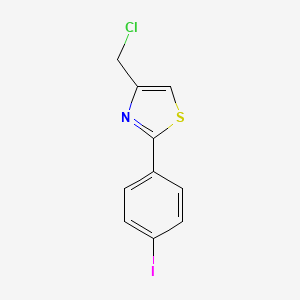

![2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B13355683.png)
